molecular formula C12H16ClNO2 B1525043 ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride CAS No. 1306606-03-0

ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride

Cat. No. B1525043
M. Wt: 241.71 g/mol
InChI Key: CESCBEFUTXXLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is C12H15NO2 . Its molecular weight is 205.25 .


Physical And Chemical Properties Analysis

The boiling point of (S)-Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is predicted to be 297.7±40.0 °C . Its density is predicted to be 1.148±0.06 g/cm3 . The pKa is predicted to be 7.21±0.20 .

Scientific Research Applications

Application in Antibacterial and Antifungal Studies

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
  • Methods of Application : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
  • Results or Outcomes : The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

Application in Antiviral, Anti-inflammatory, and Anticancer Studies

  • Scientific Field : Pharmacology
  • Summary of Application : Indole derivatives, which include 2,3-dihydro-1H-inden-1-one derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods of Application : Various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Application in Biosensing, Bioactivity, Bioimaging, Electronics, and Photopolymerization

  • Scientific Field : Organic Chemistry
  • Summary of Application : Indane-1,3-dione, a structure similar to 2,3-dihydro-1H-inden-1-one, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
  • Methods of Application : Various chemical reactions are used to access this scaffold and the most common derivatives of indane-1,3-dione .
  • Results or Outcomes : The different applications in which indane-1,3-dione-based structures have been used are also presented, evidencing the versatility of this structure .

Application in Antimicrobial Activities

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application : Various scaffolds of 1, 3-diazole have been synthesized for screening different pharmacological activities .
  • Results or Outcomes : From the literature, it is revealed that 1, 3-diazole derivatives have diverse biological activities .

Application in Discoidin Domain Receptor 1 (DDR1) Inhibition

  • Scientific Field : Pharmacology
  • Summary of Application : A series of 2-Amino-2,3-dihydro-1H-indene-5-carboxamide, a structure similar to ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride, have been designed and synthesized as new selective Discoidin Domain Receptor 1 (DDR1) inhibitors .
  • Methods of Application : The compounds were synthesized and tested for their ability to inhibit DDR1 .
  • Results or Outcomes : The results of this study are not specified in the source .

Application in Alzheimer’s Disease Treatment and Electronics

  • Scientific Field : Medicinal Chemistry and Electronics
  • Summary of Application : Indane-1,3-dione, a structure similar to 2,3-dihydro-1H-inden-1-one, is used in the design of biologically active molecules. It is commonly associated with the design of pharmaceuticals used in the Alzheimer’s disease treatment . Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for NLO applications .
  • Methods of Application : Various chemical reactions are used to access this scaffold and the most common derivatives of indane-1,3-dione .
  • Results or Outcomes : The different applications in which indane-1,3-dione-based structures have been used are also presented, evidencing the versatility of this structure .

properties

IUPAC Name

ethyl 1-amino-2,3-dihydroindene-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-2-15-11(14)12(13)8-7-9-5-3-4-6-10(9)12;/h3-6H,2,7-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESCBEFUTXXLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
Reactant of Route 3
ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.